

Lenalidomide 4'-PEG2-azide: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Lenalidomide 4'-PEG2-azide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide 4'-PEG2-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the immunomodulatory drug (IMiD) lenalidomide, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides an in-depth overview of the chemical structure, properties, and biological function of **Lenalidomide 4'-PEG2-azide**, along with representative experimental protocols and workflows relevant to its application in targeted protein degradation.

Chemical Structure and Properties

Lenalidomide 4'-PEG2-azide is a synthetic molecule that conjugates lenalidomide to a short polyethylene glycol (PEG) linker, terminating in an azide group. The 4'-position of the lenalidomide phthaloyl ring is the point of attachment for the PEG linker. The terminal azide group is a versatile chemical handle for "click chemistry" reactions, allowing for the straightforward conjugation of this E3 ligase ligand to a target protein-binding ligand, thus forming a heterobifunctional PROTAC.^[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of **Lenalidomide 4'-PEG2-azide**^[2]

| Property | Value |
|--------------------|--------------------------------------------------------------------------------|
| Chemical Name | 3-(4-((2-(2-azidoethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
| Molecular Formula | C ₁₉ H ₂₄ N ₆ O ₅ |
| Molecular Weight | 416.44 g/mol |
| CAS Number | 2399455-48-0 |
| Appearance | Solid |
| Purity | ≥95% (typically analyzed by HPLC) |
| Storage Conditions | Store at -20°C |
| Solubility | Soluble in DMSO |

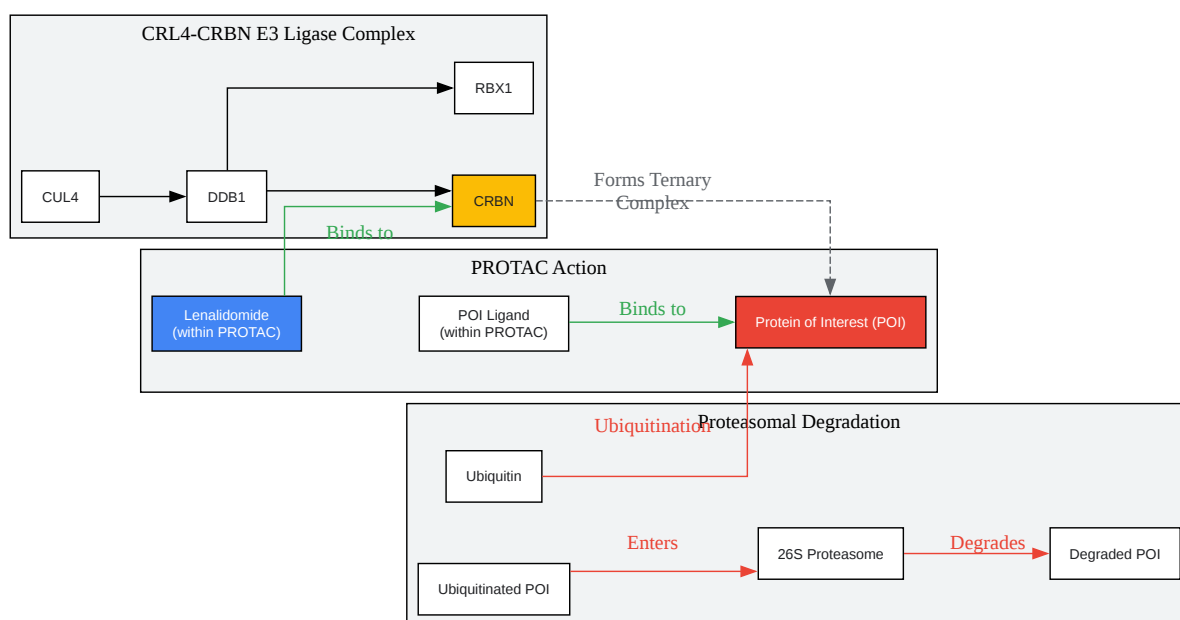
Biological Activity and Mechanism of Action

Lenalidomide 4'-PEG2-azide functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand.[2] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^{CRBN}) E3 ubiquitin ligase complex.[3] Lenalidomide and its derivatives act as "molecular glues" by inducing a novel protein-protein interaction between CRBN and specific substrate proteins, known as neosubstrates.[4][5] This induced proximity leads to the ubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the 26S proteasome.

In the context of a PROTAC, the lenalidomide moiety of **Lenalidomide 4'-PEG2-azide** recruits the CRL4^{CRBN} E3 ligase. The other end of the PROTAC, containing a ligand for a protein of interest (POI), simultaneously binds to the target protein. This brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.

Signaling Pathway

The binding of lenalidomide to CRBN alters its substrate specificity, leading to the recruitment and degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This is a key mechanism of action for the anti-myeloma and immunomodulatory effects of lenalidomide.



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PROTAC-mediated protein degradation via CRBN recruitment.

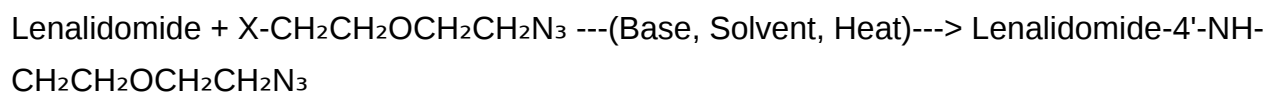
Experimental Protocols

Representative Synthesis of Lenalidomide 4'-PEG2-azide

While a specific, detailed protocol for the synthesis of **Lenalidomide 4'-PEG2-azide** is not readily available in peer-reviewed literature, a representative synthesis can be proposed based on established methods for the alkylation of the 4-amino group of lenalidomide.^{[6][7]} This

typically involves the reaction of lenalidomide with a suitable PEG2-azide linker containing a reactive group (e.g., a halide or a tosylate).

Reaction Scheme:



Where X is a leaving group such as Br, I, or OTs.

Materials:

- Lenalidomide
- 1-Azido-2-(2-bromoethoxy)ethane (or a similar PEG2-azide linker with a suitable leaving group)
- N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
- N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
- Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

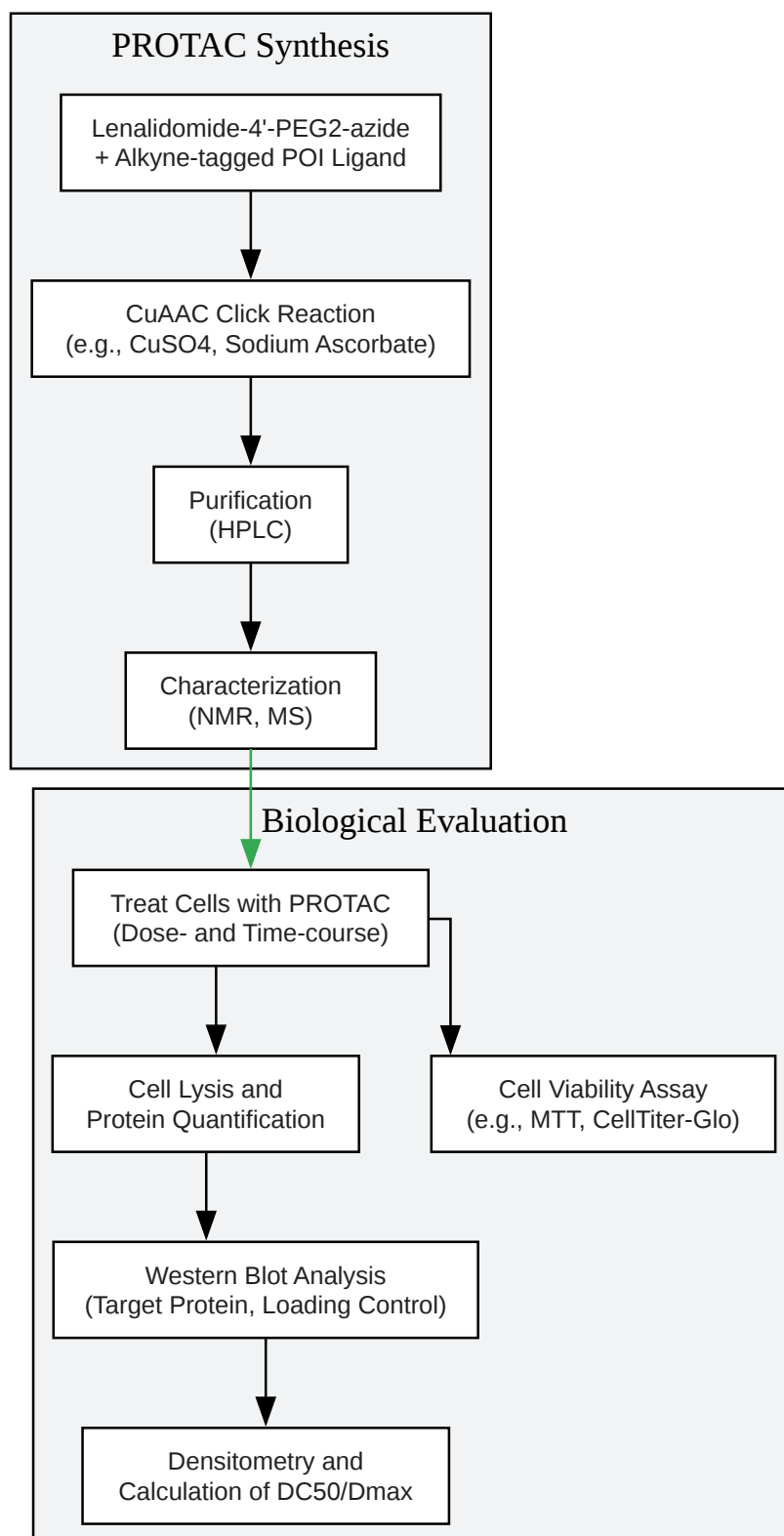
Procedure:

- To a solution of lenalidomide in DMF, add DIPEA.
- Add the PEG2-azide linker to the reaction mixture.
- Heat the reaction mixture (e.g., to 80-110°C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol).
- Further purify the product by preparative HPLC to obtain **Lenalidomide 4'-PEG2-azide** of high purity.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

General Workflow for PROTAC Synthesis and Evaluation

The azide functionality of **Lenalidomide 4'-PEG2-azide** allows for its efficient conjugation to a target protein ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The resulting PROTAC can then be evaluated for its ability to induce the degradation of the target protein.



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General workflow for PROTAC synthesis and evaluation.

Quantitative Data

The binding affinity of the parent molecule, lenalidomide, to the CRBN-DDB1 complex has been determined by various biophysical methods. The degradation efficiency of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and D_{max} (the maximum percentage of degradation). These values are highly dependent on the specific PROTAC, the target protein, and the cell line used.

Table 2: Representative Binding Affinity of Lenalidomide to CRBN

| Ligand | Method | Binding Affinity (K _D) | Reference |
|--------------|--------|------------------------------------|-----------|
| Lenalidomide | ITC | ~0.64 μ M | [8] |
| Lenalidomide | FP | ~250 nM | [3] |

Table 3: Example Degradation Potency of Lenalidomide-Based PROTACs

| PROTAC ID | Target Protein | Cell Line | DC ₅₀ (nM) | D _{max} (%) | Reference |
|-----------|----------------|-----------|-----------------------|----------------------|-----------|
| PROTAC 1 | BTK | Mino | 2.2 | >95 | [9] |
| PROTAC 2 | HDAC3 | HCT116 | 440 | 77 | [10] |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 | [11] |

Note: The specific linkers and target ligands in these PROTACs vary.

Conclusion

Lenalidomide 4'-PEG2-azide is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its well-defined structure and chemical properties, combined with the robust and efficient click chemistry enabled by the terminal azide, facilitate the rapid synthesis of PROTAC libraries for targeted protein degradation studies. This guide provides a foundational understanding of this key molecule for researchers and scientists working at the forefront of drug discovery and development.

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